REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][CH2:13][CH2:14][Cl:15])=[CH:7][N:6]=1)=[O:4].Cl>>[Cl:15][CH2:14][CH2:13][CH2:12][O:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]([OH:4])=[O:2])=[N:6][CH:7]=1
|
Name
|
5-(3-chloropropoxy)-2-pyridinecarboxylic acid methyl ester
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=C(C=C1)OCCCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated on a steam bath for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After that, the solution is cooled
|
Type
|
CUSTOM
|
Details
|
evaporated to a residue
|
Type
|
ADDITION
|
Details
|
To the residue is added water
|
Type
|
CUSTOM
|
Details
|
The precipitated product is collected
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated to a small volume
|
Type
|
ADDITION
|
Details
|
To the concentrate is added hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCOC=1C=CC(=NC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |